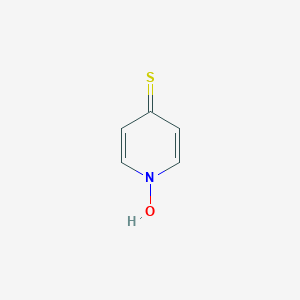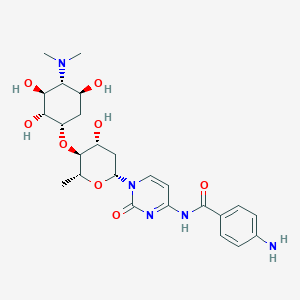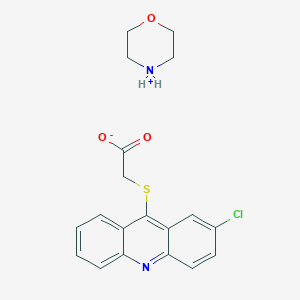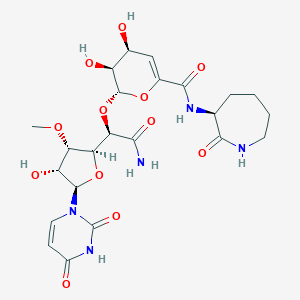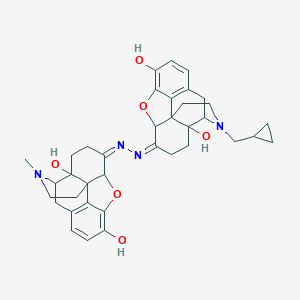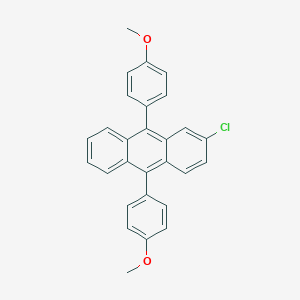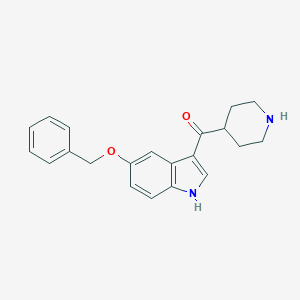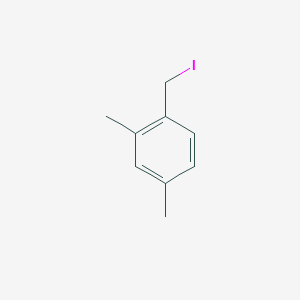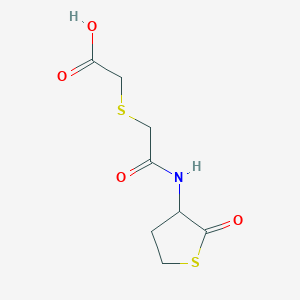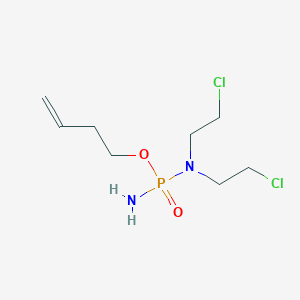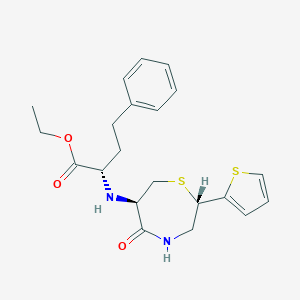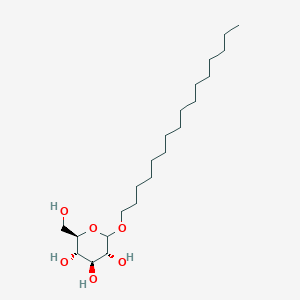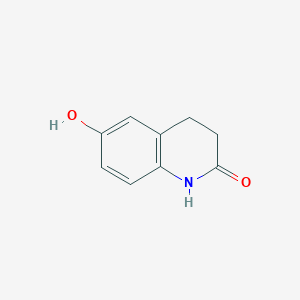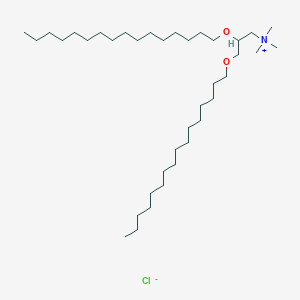
Bishop
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bishop is a protein that plays a crucial role in the regulation of cell growth and division. It is a member of the BUB1 family of kinases and is involved in the spindle checkpoint pathway, which ensures proper chromosome segregation during cell division. Bishop has been the subject of extensive scientific research due to its importance in cell biology and its potential as a therapeutic target for cancer.
Mechanism Of Action
Bishop functions as a kinase, which means it adds phosphate groups to other proteins in order to regulate their activity. Its main role is in the spindle checkpoint pathway, which ensures that chromosomes are properly aligned and separated during cell division. Bishop is also involved in the DNA damage response pathway, which helps to prevent the accumulation of mutations that can lead to cancer.
Biochemical And Physiological Effects
Inhibition of Bishop has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is likely due to the disruption of the spindle checkpoint pathway, which leads to chromosome missegregation and ultimately cell death. Bishop has also been implicated in the regulation of DNA repair and the maintenance of genomic stability.
Advantages And Limitations For Lab Experiments
One advantage of studying Bishop is its importance in cell biology and cancer biology. Its role in the spindle checkpoint pathway and DNA damage response pathway make it an attractive target for cancer therapy. However, one limitation is that its function is highly complex and not fully understood. Additionally, the development of specific inhibitors for Bishop has proven challenging.
Future Directions
There are many potential future directions for research on Bishop. One area of interest is the development of more specific inhibitors that can target Bishop without affecting other kinases. Another area is the investigation of Bishop's role in other cellular pathways and processes. Additionally, the use of Bishop as a biomarker for cancer diagnosis and prognosis is an area of active research. Overall, the study of Bishop has the potential to yield important insights into the regulation of cell growth and division, as well as the development of new cancer therapies.
Synthesis Methods
Bishop can be synthesized using recombinant DNA technology. The gene encoding Bishop can be cloned into a vector and expressed in a suitable host organism, such as bacteria or yeast. The resulting protein can be purified using various chromatography techniques.
Scientific Research Applications
Bishop has been studied extensively in the context of cancer biology. It has been found to be overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of Bishop has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.
properties
CAS RN |
104872-46-0 |
|---|---|
Product Name |
Bishop |
Molecular Formula |
C38H80ClNO2 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
2,3-dihexadecoxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C38H80NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-37-38(36-39(3,4)5)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h38H,6-37H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RLKJVRDMIQCNGX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
synonyms |
1,2-bis(hexadecyloxy)-3-trimethylaminopropane 1,2-bis(hexadecyloxy)-3-trimethylaminopropane, (S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
